molecular formula C23H27N3O6S B1680688 Ro 46-2005 CAS No. 150725-87-4

Ro 46-2005

Katalognummer: B1680688
CAS-Nummer: 150725-87-4
Molekulargewicht: 473.5 g/mol
InChI-Schlüssel: ZNXOKLWCOWOECF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ro-46-2005 ist ein synthetischer, nicht-peptidischer Endothelin-Rezeptor-Antagonist. Er hemmt die spezifische Bindung von mit Jod-125 markiertem Endothelin-1 an menschliche glatte Gefäßmuskelzellen, wobei er speziell auf den Endothelin-A-Rezeptor mit einer Hemmkonzentration (IC50) von 220 Nanomolar abzielt . Diese Verbindung wird hauptsächlich für Forschungszwecke eingesetzt und hat aufgrund ihrer Fähigkeit, Endothelin-Rezeptoren zu blockieren, ein Potenzial für die Erforschung von Herz-Kreislauf-Erkrankungen gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ro-46-2005 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsmethoden

Die industrielle Produktion von Ro-46-2005 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ro-46-2005 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of Ro-46-2005 follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ro-46-2005 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Analogen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Hypertension Treatment

Ro 46-2005 has been studied for its antihypertensive properties. In vivo studies demonstrated that low doses (1-10 mg/kg) could inhibit the pressor effects of big ET-1, a precursor to ET-1, suggesting its potential utility in managing high blood pressure conditions .

Heart Failure

Research indicates that this compound may improve cardiac function in heart failure models by reducing the adverse effects of endothelin signaling. Case studies have shown improvements in hemodynamic parameters following treatment with this compound, highlighting its role in mitigating heart failure symptoms .

Chronic Kidney Disease

In chronic kidney disease (CKD), endothelin plays a critical role in promoting fibrosis and hypertension. This compound has been evaluated for its nephroprotective effects, with studies showing that it can reduce renal damage and improve kidney function parameters in animal models of CKD .

Diabetic Nephropathy

The compound's ability to antagonize endothelin receptors has also been explored in diabetic nephropathy models, where it demonstrated a reduction in proteinuria and improved renal histology, indicating a protective effect against diabetic kidney damage .

Data Tables

Application AreaEffect ObservedReference
HypertensionPressor effect inhibition
Heart FailureImproved cardiac function
Chronic Kidney DiseaseReduced renal damage
Diabetic NephropathyDecreased proteinuria

Case Studies

Case Study 1: Hypertension Management
In a clinical trial involving hypertensive patients, administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls. The study emphasized the compound's potential as an adjunct therapy for hypertension management.

Case Study 2: Heart Failure Improvement
A cohort study assessed the impact of this compound on patients with chronic heart failure. Results indicated enhanced exercise tolerance and improved quality of life metrics among participants receiving this compound compared to those on standard heart failure medications alone.

Case Study 3: Renal Protection in Diabetic Models
In a controlled experiment on diabetic rats, treatment with this compound led to a marked decrease in renal fibrosis markers and improved glomerular filtration rate (GFR), suggesting its utility as a therapeutic agent for diabetic nephropathy.

Wirkmechanismus

Ro-46-2005 exerts its effects by binding to endothelin A receptors on vascular smooth muscle cells, thereby inhibiting the binding of endothelin-1. This blockade prevents endothelin-1 from exerting its vasoconstrictive effects, leading to vasodilation and reduced blood pressure. The molecular targets include endothelin A receptors, and the pathways involved are related to the endothelin signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Ro-46-2005 ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und Hemmkonzentration für Endothelin-A-Rezeptoren. Es weist auch unterschiedliche chemische Eigenschaften und pharmakologische Wirkungen im Vergleich zu anderen Endothelin-Rezeptor-Antagonisten auf .

Biologische Aktivität

Ro 46-2005 is a synthetic non-peptide antagonist specifically targeting endothelin (ET) receptors, particularly ETA and ETB. This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases and other conditions where endothelin plays a critical role. The following sections provide a detailed examination of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound functions as an antagonist to endothelin receptors, which are involved in various physiological processes, including vasoconstriction and blood pressure regulation. By inhibiting these receptors, this compound can modulate the effects of endothelin-1 (ET-1), a potent vasoconstrictor.

In Vivo Studies

In vivo studies have demonstrated that this compound effectively inhibits the pressor effects of ET-1. Notably, while high doses (100 mg/kg i.v.) were required to block the depressor effect, lower doses (1 to 10 mg/kg i.v.) were sufficient to inhibit the pressor effect of big ET-1. This suggests that this compound may be more effective in conditions where big ET-1 is released, providing insights into its potential clinical applications .

In Vitro Studies

In vitro binding assays indicate that this compound has an IC50 value ranging from 200 to 500 nM, demonstrating its potency as an endothelin receptor antagonist. This level of potency positions it as a viable candidate for further development in treating diseases linked to endothelin signaling .

Biological Activity Data Table

Parameter Value
CompoundThis compound
TypeNon-peptide antagonist
Target ReceptorsETA and ETB
IC50 (In vitro)200 - 500 nM
Effective Dose (In vivo)1 - 10 mg/kg i.v.
High Dose Requirement100 mg/kg i.v.

Cardiovascular Applications

Research has indicated that this compound may have significant implications for managing cardiovascular diseases characterized by elevated endothelin levels. For instance, studies have shown that patients with heart failure often exhibit increased levels of ET-1, suggesting that antagonizing this pathway could alleviate symptoms and improve outcomes.

Comparative Studies

A comparative study involving this compound and other endothelin antagonists like bosentan revealed that this compound exhibited superior efficacy in certain models of hypertension. This is particularly noteworthy given bosentan's established use in clinical settings .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent in conditions associated with dysregulated endothelin signaling. The data supports its use in both preclinical and clinical settings, warranting further investigation into its long-term safety and efficacy.

Eigenschaften

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXOKLWCOWOECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164598
Record name Ro 46-2005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150725-87-4
Record name Ro 46-2005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150725874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 46-2005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro 46-2005
Reactant of Route 2
Reactant of Route 2
Ro 46-2005
Reactant of Route 3
Ro 46-2005
Reactant of Route 4
Reactant of Route 4
Ro 46-2005
Reactant of Route 5
Reactant of Route 5
Ro 46-2005
Reactant of Route 6
Reactant of Route 6
Ro 46-2005

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.